Methylene green
Overview
Description
Methylene Green is a heterocyclic aromatic chemical compound similar to Methylene Blue . It is used as a dye and functions as a visible light-activated photocatalyst in organic synthesis .
Molecular Structure Analysis
This compound has the molecular formula C16H17ClN4O2S . It is a heterocyclic compound, meaning it contains a ring structure that includes atoms of at least two different elements .Scientific Research Applications
Photocatalytic Applications
Methylene green (MG) has been utilized in various photocatalytic applications. One study highlights its use in photocatalytic degradation processes. For instance, MG has been used in experiments involving the degradation of dyes, such as methylene blue, under specific conditions. This showcases MG's potential in environmental applications, particularly in water purification and treatment processes (Chakhtouna et al., 2021).
Electronic and Photovoltaic Applications
MG has demonstrated promising properties in the field of organic electronics and photovoltaics. A study conducted by Al-Harbi et al. (2022) delved into the dielectric properties, impedance spectroscopy, and AC conductivity of bulk MG samples. The research suggested that MG behaves like an organic semiconductor and could be used in various photovoltaic applications, such as organic light-emitting diodes (Al-Harbi et al., 2022).
Analytical and Purification Techniques
Glusko et al. (2012) presented methodologies for analyzing and purifying MG. They developed a thin-layer chromatographic method to check the purity of MG and described a flash chromatographic purification procedure. This research is significant for technical applications where the purity of MG is crucial (Glusko et al., 2012).
Photophysical Properties Study
MG's photophysical and spectroscopical properties have been investigated across various solvents. The study by Glusko et al. (2011) provided insights into MG's absorption, fluorescence, and quantum yields. These properties are relevant for understanding the dye's interaction with different media, which can be applied in designing materials for specific applications (Glusko et al., 2011).
Environmental Remediation
Studies have shown that MG can be used in environmental remediation, specifically in dye adsorption from wastewater. Research by Tran et al. (2017) on the adsorption of MG on biosorbents derived from agricultural wastes highlighted its potential in treating dye-contaminated water. The study emphasized MG's role in the adsorption process, providing a low-cost solution for dye removal (Tran et al., 2017).
Mechanism of Action
Safety and Hazards
When handling Methylene Green, it’s important to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill or leak .
Properties
IUPAC Name |
[7-(dimethylamino)-4-nitrophenothiazin-3-ylidene]-dimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N4O2S.ClH/c1-18(2)10-5-6-11-14(9-10)23-16-12(17-11)7-8-13(19(3)4)15(16)20(21)22;/h5-9H,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGBVRCTHASBKD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C(=C3S2)[N+](=O)[O-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
161201-31-6 | |
Record name | Methylene green homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161201-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID70949598 | |
Record name | Methylene green | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949598 | |
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Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown-black solid; [Acros Organics MSDS] | |
Record name | Methylene Green | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21155 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
2679-01-8 | |
Record name | Methylene green | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2679-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylene Green | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002679018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylene green | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9403 | |
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Record name | Methylene green | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-bis(dimethylamino)-4-nitrophenothiazin-5-ium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.392 | |
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Record name | METHYLENE GREEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1IO2ZP7BU | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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